molecular formula C54H74N2O10 B1203520 Cephalostatin 1 CAS No. 112088-56-9

Cephalostatin 1

Cat. No. B1203520
CAS RN: 112088-56-9
M. Wt: 911.2 g/mol
InChI Key: HHBSFXFIMWLBAI-UVKBAIETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cephalostatin 1 is an oxo steroid. It has a role as a metabolite.

Scientific Research Applications

Apoptosis Induction in Cancer Cells

Cephalostatin 1, a marine bis-steroidal compound, exhibits unique cytotoxicity against human tumors, triggering apoptosis in cancer cells. This apoptosis is receptor-independent and selectively involves Smac/DIABLO release from mitochondria, without requiring cytochrome c release. Cephalostatin 1's apoptosis induction significantly differs from that triggered by classical chemotherapeutic drugs, making it a potential experimental chemotherapeutic agent with a novel mechanism of action (Dirsch et al., 2003); (Rudy et al., 2008).

Activation of Apoptotic Signaling Pathways

Cephalostatin 1 activates an endoplasmic reticulum stress-specific and apoptosome-independent apoptotic signaling pathway. It initiates an ER stress response, characterized by phosphorylation of eukaryotic initiation factor-2 α-subunit and increased expression of certain proteins, leading to apoptosis via caspase-9 activation (López-Antón et al., 2006).

Potential in Overcoming Chemoresistance

Cephalostatin 1 analogues demonstrate promising anticancer properties, particularly in overcoming chemoresistance. These analogues induce apoptosis via the ER-dependent pathway and show very low toxicity to normal cells, making them potential alternatives to cephalostatin 1 (Nawasreh et al., 2020).

Insights into Novel Apoptotic Pathways

Cephalostatin 1 provides insights into novel apoptotic pathways that might be important for understanding and treating chemoresistant cancer. It reveals unusual apoptosis signaling events, such as selective Smac/DIABLO release and caspase-9 activation without apoptosome formation (Rudy et al., 2008).

Synthesis and Structural Studies

Synthetic efforts towards cephalostatin 1 and its analogues have been made to understand its structural and functional relationships. These studies are crucial for developing less complex structures with similar potent antineoplastic activity (Lee et al., 2009).

properties

CAS RN

112088-56-9

Product Name

Cephalostatin 1

Molecular Formula

C54H74N2O10

Molecular Weight

911.2 g/mol

InChI

InChI=1S/C54H74N2O10/c1-26-32-13-14-33-30-11-9-28-15-37-40(21-49(28,7)35(30)18-42(59)51(32,33)25-63-53(26)43(60)22-46(3,4)65-53)56-38-16-29-10-12-31-34(48(29,6)20-39(38)55-37)17-41(58)50(8)36(31)19-45-52(50,62)27(2)54(64-45)44(61)23-47(5,24-57)66-54/h14,19,26-32,34-35,41,43-45,57-58,60-62H,9-13,15-18,20-25H2,1-8H3/t26-,27-,28-,29-,30-,31+,32+,34-,35-,41+,43+,44+,45-,47-,48-,49-,50+,51+,52+,53+,54-/m0/s1

InChI Key

HHBSFXFIMWLBAI-UVKBAIETSA-N

Isomeric SMILES

C[C@H]1[C@H]2CC=C3C2(COC14[C@@H](CC(O4)(C)C)O)C(=O)C[C@H]5[C@H]3CC[C@@H]6[C@@]5(CC7=NC8=C(C[C@]9([C@H](C8)CC[C@@H]1[C@@H]9C[C@H]([C@]2(C1=C[C@H]1[C@@]2([C@@H](C2(O1)[C@@H](C[C@@](O2)(C)CO)O)C)O)C)O)C)N=C7C6)C

SMILES

CC1C2CC=C3C2(COC14C(CC(O4)(C)C)O)C(=O)CC5C3CCC6C5(CC7=NC8=C(CC9(C(C8)CCC1C9CC(C2(C1=CC1C2(C(C2(O1)C(CC(O2)(C)CO)O)C)O)C)O)C)N=C7C6)C

Canonical SMILES

CC1C2CC=C3C2(COC14C(CC(O4)(C)C)O)C(=O)CC5C3CCC6C5(CC7=NC8=C(CC9(C(C8)CCC1C9CC(C2(C1=CC1C2(C(C2(O1)C(CC(O2)(C)CO)O)C)O)C)O)C)N=C7C6)C

synonyms

cephalostatin 1
cephalostatin I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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